Dual EGFR/HER2 Kinase Inhibition Profile: Quantified Activity of the 5-Iodo-4-Amino Pyrrolotriazine Core
The unsubstituted 4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazine core exhibits measurable but modest dual inhibition of EGFR (IC50 = 880 nM) and HER2 (IC50 > 1000 nM) in enzymatic assays, establishing a baseline activity profile that enables structure-based optimization [1]. This contrasts with 5-substituted derivatives bearing elaborated side chains (e.g., 5-((4-aminopiperidin-1-yl)methyl) analogs with small aniline C4 substituents) which achieve sub-micromolar to nanomolar potency across both targets and demonstrate oral efficacy in xenograft models [2]. The 880 nM EGFR IC50 value serves as a reference point for scaffold optimization efforts, confirming that the 5-iodo-4-amino core retains ATP-pocket binding competency despite lacking optimized peripheral substituents.
| Evidence Dimension | EGFR kinase inhibition (enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = 880 nM |
| Comparator Or Baseline | Optimized 5-substituted analogs (e.g., compound 8l): sub-μM to nM range; HER2 IC50 > 1000 nM |
| Quantified Difference | Target compound shows ~2-3 orders of magnitude lower potency than optimized analogs, confirming core scaffold activity |
| Conditions | Enzymatic kinase inhibition assay; EGFR and HER2 protein tyrosine kinases |
Why This Matters
This quantifies the baseline kinase engagement of the unelaborated core, enabling researchers to benchmark optimization progress and confirming that the 5-iodo substitution does not abrogate ATP-site binding.
- [1] EGFR Inhibitor Database. Molecule ID: EGIN0002540. Enzymatic Activity: EGFR IC50 = 880 nM, HER2 IC50 > 1000 nM. PMID: 21177105. View Source
- [2] Fink, B. E.; Norris, D.; Mastalerz, H.; et al. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorg. Med. Chem. Lett. 2011, 21 (2), 781-785. DOI: 10.1016/j.bmcl.2010.11.100 View Source
